4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile
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Overview
Description
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a chemical compound with the molecular formula C16H12N2S. This compound is characterized by the presence of a benzonitrile group attached to a phthalazine ring via a thioether linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves several steps One common method starts with the preparation of 4-methylphthalazine, which is then reacted with a thiol compound to form the thioether linkageThe reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Chemical Reactions Analysis
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The thioether linkage allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as:
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: This compound has a piperazine ring instead of a phthalazine ring, which affects its binding properties and biological activity.
4-((4-Methylphenylthio)methyl)benzonitrile: This compound has a phenyl group instead of a phthalazine ring, leading to different chemical reactivity and applications.
Biological Activity
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a compound of increasing interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antioxidant effects based on various studies.
Structural Characteristics
The compound features a phthalazin moiety, a thioether group, and a benzonitrile component. These structural elements contribute to its reactivity and interactions within biological systems. The molecular formula is C13H12N2S with a molecular weight of approximately 232.31 g/mol.
Enzyme Inhibition
Research indicates that the nitrile group in this compound may facilitate interactions with various enzymes. The thioether moiety is particularly significant for enzyme inhibition studies, as it can act as a sulfur donor, potentially affecting enzyme kinetics and binding interactions.
Methods of Study:
- Enzyme Kinetics: The compound is introduced into enzymatic systems to observe its effects on enzyme activity.
- Structural Analysis: Techniques such as X-ray crystallography and NMR spectroscopy are employed to characterize binding interactions.
Antioxidant Activity
The antioxidant potential of the compound has been explored using various assays:
- DPPH Scavenging Assay: This method evaluates the ability of the compound to scavenge free radicals.
- ABTS Assay: Similar to DPPH, this assay measures radical scavenging capacity but uses a different radical source.
In studies assessing related compounds, moderate antioxidant activity was observed, suggesting that this compound may also possess such properties .
Summary of Findings
Biological Activity | Observations |
---|---|
Enzyme Inhibition | Potential interactions with enzymes; further studies needed for specific targets. |
Anticancer Properties | Limited cytotoxicity observed in preliminary tests; further investigation required. |
Antioxidant Activity | Moderate activity noted in related compounds; suggests potential for further exploration. |
Properties
IUPAC Name |
4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJADDOLPOBVWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.